Diiodo(p-cymene)ruthenium(II)dimmer
Overview
Description
Diiodo(p-cymene)ruthenium(II) dimer, also known as Di-μ-iodo(p-cymene)iodoruthenium(II), is an organometallic compound with the empirical formula C20H28I4Ru2 . It has a molecular weight of 978.19 . This compound is used as a catalyst in various reactions, including ruthenium-catalyzed hydrogenation, the preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and the enantioselective hydrogenation of ketones and olefins .
Chemical Reactions Analysis
Diiodo(p-cymene)ruthenium(II) dimer can be applied as a catalyst for many reactions such as ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins .Physical And Chemical Properties Analysis
Diiodo(p-cymene)ruthenium(II) dimer is a red-colored, diamagnetic solid . It has a melting point of 234-236 °C . The compound has an empirical formula of C20H28I4Ru2 and a molecular weight of 978.19 .Scientific Research Applications
Diiodo(p-cymene)ruthenium(II) dimer: , also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is a versatile catalyst used in various chemical reactions. Here’s a comprehensive analysis focusing on its unique applications in scientific research:
Ruthenium-Catalyzed Hydrogenation
This compound serves as a catalyst for hydrogenation reactions, where it facilitates the addition of hydrogen to other molecules, particularly ketones and olefins. This process is crucial in producing a wide range of chemicals in a more enantioselective manner, which is important for creating substances with specific optical activities required in pharmaceuticals .
Preparation of Walphos-type Ferrocenyl-Aryl Diphosphine Ligands
It is used in synthesizing Walphos-type ligands, which are valuable in creating chiral environments for asymmetric catalysis. These ligands are essential for producing enantiomerically pure compounds, again significant in drug synthesis .
Ruthenium-Catalyzed Synthesis Reactions
The compound acts as a catalyst for various synthesis reactions, including coupling and cyclization reactions, which are fundamental steps in constructing complex organic molecules .
Enantioselective Hydrogenation of Ketones and Olefins
As mentioned earlier, this catalyst plays a pivotal role in the enantioselective hydrogenation of ketones and olefins, which is a critical step in producing optically active compounds necessary for the creation of certain medications .
properties
IUPAC Name |
iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDWKJLYOICNJB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30I4Ru2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745829 | |
Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(p-cymene)ruthenium(II)dimmer | |
CAS RN |
90614-07-6 | |
Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-iodo-(p-cymene)-ruthenium(II)-dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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